molecular formula C12H22N2O3 B12683961 Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- CAS No. 82023-72-1

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-

Cat. No.: B12683961
CAS No.: 82023-72-1
M. Wt: 242.31 g/mol
InChI Key: BRALNIZWIQDXAA-UHFFFAOYSA-N
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Description

The compound “Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-” is a butanamide derivative featuring a morpholinyl moiety at the 4-oxobutyl position. For example, morpholine-containing derivatives are often explored for their bioactivity due to the morpholine ring’s ability to enhance solubility and modulate receptor interactions .

Properties

CAS No.

82023-72-1

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

N-(4-morpholin-4-yl-4-oxobutyl)butanamide

InChI

InChI=1S/C12H22N2O3/c1-2-4-11(15)13-6-3-5-12(16)14-7-9-17-10-8-14/h2-10H2,1H3,(H,13,15)

InChI Key

BRALNIZWIQDXAA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCC(=O)N1CCOCC1

Origin of Product

United States

Preparation Methods

Condensation of 4-(4-morpholinyl)-4-oxobutyryl Chloride with Butanamide

  • Step 1: Preparation of 4-(4-morpholinyl)-4-oxobutyryl chloride

    This intermediate can be synthesized by reacting 4-halobutyryl halide with morpholine under inert conditions (e.g., dichloromethane solvent, 0°C) in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic substitution of the halogen by the morpholine nitrogen, yielding the morpholinyl-substituted acyl chloride.

  • Step 2: Coupling with butanamide

    The acyl chloride intermediate is then reacted with butanamide under controlled temperature (−5°C to 100°C) in solvents like dimethylformamide, acetonitrile, or dichloromethane. The reaction may be performed under inert atmosphere and optionally in the presence of a base to neutralize the generated acid. This step forms the amide bond, yielding Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-.

Alternative Route: Nucleophilic Substitution on Amino Acid Chloride Derivatives

  • Amino acid chloride derivatives of 1,4-naphthoquinone analogs have been synthesized by reacting amino acid chlorides with nucleophiles such as morpholine derivatives. Although this method is more specific to naphthoquinone derivatives, it demonstrates the feasibility of nucleophilic substitution on acyl chlorides to form amide bonds with morpholine-containing compounds.

4. Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, DMF, acetonitrile, toluene Choice depends on solubility and reactivity
Temperature 0°C to 100°C Lower temperatures favor selectivity
Atmosphere Inert (nitrogen or argon) Prevents oxidation and side reactions
Base Triethylamine, pyridine Neutralizes HCl formed during acylation
Reaction Time 20 minutes to several hours Monitored by TLC or other analytical methods
Purification Vacuum evaporation, washing with hexane Removes impurities and by-products

5. Research Findings and Analytical Data

  • The synthesis yields of similar amide compounds range from 56% to 75%, indicating moderate to good efficiency under optimized conditions.

  • Analytical techniques such as TLC monitoring, elemental analysis, and mass spectrometry are employed to confirm product formation and purity.

  • The compound’s structure is confirmed by spectroscopic methods including NMR and IR, which verify the presence of amide bonds and morpholinyl groups.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reaction Type Solvent(s) Temperature Range Yield (%) Reference
1 4-halobutyryl halide + morpholine + butanamide Nucleophilic substitution + amide formation Dichloromethane, DMF, acetonitrile 0°C to 100°C 56-75
2 Amino acid chloride derivatives + morpholine Nucleophilic substitution Dry benzene, methylene chloride Room temp to reflux 60-70

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted morpholine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Case Study: Morpholine Derivatives

Research has shown that morpholine derivatives exhibit significant biological activities. For example:

  • N-(4-methylphenyl)-N-(4-morpholinyl)butanamide has been noted for its potential central nervous system (CNS) activity.
  • 1-Methylmorpholine is utilized as a solvent and reagent in organic synthesis, showcasing the versatility of morpholine-containing compounds.

These examples underline the importance of further exploring Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- in drug discovery and development.

Synthetic Organic Chemistry

The compound can be synthesized through various methods that allow flexibility based on starting materials and desired purity levels. Its utility in synthetic organic chemistry includes:

  • Serving as a precursor for more complex molecular structures.
  • Facilitating reactions that lead to the formation of other biologically active compounds.

Interaction Studies

Investigation into the interaction of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- with biological targets is crucial for understanding its therapeutic potential. Interaction studies may focus on:

  • Binding affinity to specific receptors.
  • Mechanisms of action in cellular pathways.

Such studies are essential for determining both efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- involves its interaction with specific molecular targets. The morpholine ring allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Butanamide derivatives exhibit structural diversity, with variations in substituents leading to distinct physicochemical and biological properties. Below is a comparative analysis based on the provided evidence:

Structural and Functional Differences

Compound Name Key Substituents Molecular Formula Therapeutic Function Key Reference
Aceperone (N-[[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenyl-4-piperidinyl]methyl]acetamide) Fluorophenyl, piperidinyl, acetamide C24H29FN2O2 Vasodilator, neuroleptic
N-hydroxy-4-phosphonobutanamide Phosphonic acid, hydroxyamino C4H10NO5P Not explicitly stated; phosphonate groups suggest potential enzyme inhibition
N-(4-(Butylamino)-4-oxobutyl)-3-methylbutanamide Butylamino, 3-methylbutanamide C12H24N2O2 Not explicitly stated; alkyl chains may influence bioavailability
(R)-4-Methanesulfonamido-N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)butanamide Sulfonamido, hydroxyamino, biphenyl C20H26N4O7S2 Matrix metalloproteinase (MMP) inhibitor
4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide Benzooxazolyl, methoxyphenyl, amino C18H19N5O3 Anti-inflammatory (LPS-induced inflammation inhibition)

Key Research Findings

  • Aceperone (): The fluorophenyl and piperidinyl groups contribute to its neuroleptic activity, likely via dopamine receptor modulation. Its vasodilatory effects may arise from interactions with vascular smooth muscle receptors .
  • N-hydroxy-4-phosphonobutanamide (): The phosphonic acid group enhances metal-binding capacity, making it a candidate for enzyme inhibition (e.g., phosphatases or kinases). Its hydroxyamino group may mimic natural substrates in catalytic sites .
  • Anti-inflammatory butanamides (): Substituents like benzooxazolyl or sulfonamido groups confer specificity toward inflammatory targets. For instance, compound 5h () inhibits LPS-induced TNF-α production, while sulfonamido derivatives () target MMPs via chelation of zinc ions .
  • Pharmacokinetic Variability (): Differences in activity among butanamide derivatives (e.g., phthalimide-containing analogs) may arise from metabolic stability, absorption, or tissue distribution. For example, hydroxylation or methylation of substituents can alter half-life and bioavailability .

Data Tables

Table 1: Physicochemical Properties of Selected Butanamide Derivatives

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Aceperone 396.51 3.8 1 5
N-hydroxy-4-phosphonobutanamide 183.10 -1.2 4 6
Compound 5h () 353.37 2.5 3 6
Compound 2b () 498.63 1.9 4 9

Biological Activity

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-, identified by the CAS number 82023-72-1, is an organic compound that features a unique structural configuration consisting of a butanamide backbone and a morpholinyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. Despite limited direct studies on its biological effects, similar compounds have shown various pharmacological properties.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 242.315 g/mol
  • LogP Value : Approximately 1.3199, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems.

Biological Activity Overview

Research into the biological activity of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- is still in preliminary stages. However, it is essential to explore its potential based on structural similarities with other biologically active compounds. Morpholine derivatives are particularly noted for their diverse pharmacological activities, including:

  • Antimicrobial Activity : Compounds with morpholine structures often exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some morpholine derivatives have been shown to inhibit pro-inflammatory cytokines, which are crucial in managing inflammatory diseases.
  • CNS Activity : Certain derivatives may influence central nervous system functions, potentially acting as anxiolytics or antidepressants.

Comparative Analysis of Similar Compounds

To better understand the potential biological activities of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-, a comparative analysis with structurally related compounds is presented below.

Compound NameCAS NumberKey Features
N-(4-methylphenyl)-N-(4-morpholinyl)butanamide4263623Contains a methylphenyl group; potential CNS activity
Morpholine derivative (general)VariousKnown for diverse biological activities; often used in drug design
1-Methylmorpholine100-53-8Exhibits basic properties; used as a solvent and reagent in organic synthesis

Case Studies and Research Findings

While specific studies on Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- are scarce, insights can be drawn from research on related compounds:

  • Inflammatory Cytokine Inhibition :
    A study on benzoxazole derivatives containing butanamide moieties demonstrated significant inhibition of IL-1β and IL-6 mRNA expression in vitro. These compounds showed promise in reducing inflammation without hepatotoxicity .
  • Morpholine Derivatives :
    Research indicates that morpholine-containing compounds can modulate inflammatory responses by inhibiting pathways such as NF-κB and STAT3. This suggests that Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- may have similar mechanisms worth investigating further .
  • Synthetic Pathways :
    The synthesis of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- can be achieved through various methods that allow flexibility depending on available starting materials and desired purity levels. This adaptability is crucial for future research and potential therapeutic applications.

Future Research Directions

Given the preliminary findings regarding the biological activity of structurally similar compounds, future research should focus on:

  • In Vitro Studies : Conducting detailed assays to evaluate the compound's effects on various cell lines, particularly those linked to inflammation and CNS activity.
  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to establish safety profiles and therapeutic efficacy.
  • Mechanistic Studies : Investigating the molecular pathways influenced by Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- to elucidate its potential therapeutic mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the morpholine ring or modification of the butanamide backbone. For example, γ-butyrolactone derivatives can serve as precursors for ring-opening reactions, followed by amidation with morpholine-containing amines . Key steps include:

  • Chlorination : Use reagents like thionyl chloride (SOCl₂) to activate carbonyl groups.
  • Amidation : Couple intermediates with morpholine derivatives under anhydrous conditions (e.g., DMF as solvent, EDC/HOBt as coupling agents).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation via HPLC (>95%) and ¹H/¹³C NMR is critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.5–2.5 ppm for butanamide protons; δ 3.5–4.0 ppm for morpholine ring protons) and ¹³C NMR (carbonyl signals ~170–175 ppm) confirm backbone connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragments to verify substituents.
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodology :

  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory activity (e.g., LPS-induced IL-6/IL-1β suppression in macrophages) .
  • Enzyme inhibition : Use fluorogenic substrates to assess interactions with kinases or proteases linked to therapeutic pathways (e.g., MAPK or PI3K) .
  • Dose-response curves : Establish IC₅₀ values and compare to reference inhibitors (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating therapeutic targets (e.g., cancer or inflammation)?

  • Methodology :

  • RNA-seq/qPCR : Profile mRNA expression changes in treated cells (e.g., downregulation of pro-inflammatory cytokines like IL-6) .
  • Western Blotting : Quantify protein-level effects (e.g., phosphorylation status of signaling proteins like NF-κB or STAT3).
  • Pull-down assays : Use biotinylated analogs to identify binding partners via streptavidin affinity chromatography .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified morpholine rings (e.g., replacing oxygen with sulfur) or varying alkyl chain lengths on the butanamide .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (morpholine oxygen) and hydrophobic regions.
  • In vivo testing : Compare pharmacokinetics (e.g., logP, metabolic stability in liver microsomes) of analogs to prioritize candidates .

Q. How should researchers address contradictions in bioactivity data arising from different synthesis batches?

  • Methodology :

  • Batch analysis : Use LC-MS to detect trace impurities (e.g., unreacted intermediates or oxidation byproducts) that may influence activity .
  • Stability studies : Expose the compound to accelerated degradation conditions (light, heat, humidity) and monitor decomposition via TLC/NMR.
  • Biological replicates : Repeat assays across multiple cell lines or animal models to rule out batch-specific artifacts .

Q. What role can computational modeling play in predicting this compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking : Simulate binding to homology-modeled targets (e.g., menin-MLL inhibitors) using AutoDock Vina .
  • MD simulations : Assess conformational stability of the compound in solvent (e.g., water, lipid bilayers) over 100-ns trajectories.
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric descriptors (molar refractivity) with experimental IC₅₀ values .

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